molecular formula C15H24N2O3 B13730624 N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide CAS No. 34185-02-9

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

Cat. No.: B13730624
CAS No.: 34185-02-9
M. Wt: 280.36 g/mol
InChI Key: IGUMCQGTANJTCY-UHFFFAOYSA-N
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Description

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is a chemical compound known for its significant role in medicinal chemistry. It is commonly used as a beta-blocker, which helps manage cardiovascular conditions by blocking the effects of adrenaline on the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxyacetophenone and isopropylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amides, which have different pharmacological properties and applications.

Scientific Research Applications

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying beta-blocker interactions and synthesis.

    Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: It is widely used in the treatment of hypertension, angina, and arrhythmias due to its beta-blocking properties.

    Industry: The compound is used in the formulation of various pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 adrenergic receptor. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the G-protein-coupled receptors, which play a crucial role in the signal transduction pathways involved in cardiovascular regulation.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.

    Metoprolol: A selective beta-1 blocker with a similar mechanism of action but different clinical applications.

    Atenolol: A compound with a similar structure and function but differing in its pharmacodynamics and side effect profile.

Uniqueness

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is unique due to its specific binding affinity and selectivity for beta-1 adrenergic receptors, making it particularly effective in treating cardiovascular conditions with minimal side effects compared to non-selective beta-blockers.

Properties

CAS No.

34185-02-9

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18)

InChI Key

IGUMCQGTANJTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O

Origin of Product

United States

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